25B-NB4OMe (hydrochloride)

Description

Contextualization within Novel Psychoactive Substances (NPS) and Phenethylamine (B48288) Derivatives

The N-benzylphenethylamine class, often referred to as the NBOMe series, represents a significant group within the broader category of Novel Psychoactive Substances (NPS). These nih.govnih.govfrontiersin.org substances are synthetic compounds designed to mimic the effects of established illicit drugs while circumventing existing legal controls. The N quatcongnghieput.com-benzylphenethylamines are derivatives of the phenethylamine chemical class, a large group of organic compounds based on the phenethylamine structure. This nih.govparent structure consists of a phenyl ring connected to an amino group by a two-carbon sidechain.

Phe researchgate.netnethylamine derivatives encompass a wide range of substances with various pharmacological activities, including stimulants, hallucinogens, and antidepressants. The N nih.govresearchgate.net-benzylphenethylamines, specifically, are derived from the "2C" family of psychedelic phenethylamines, which were first synthesized and documented by Alexander Shulgin. The e nih.govwikipedia.orgmergence of NBOMe compounds on the illicit market was noted around 2010, with 25I-NBOMe and 25B-NBOMe being among the first to appear. Their nih.govfrontiersin.orgmdpi.com potent activity and novel chemical structures quickly made them a subject of interest for both forensic and research chemists.

### nih.gov# 1.2. Structural Classification and Nomenclature of 25B-NB4OMe (hydrochloride) and Related Congeners

The chemical structure of any substituted phenethylamine is defined by substitutions on its phenyl ring, sidechain, or amino group. The N researchgate.net-benzylphenethylamine class is characterized by the addition of a benzyl (B1604629) group to the nitrogen (N) of the phenethylamine backbone. This nih.govwikipedia.orgN-benzyl substitution was a surprising discovery, as previous N-alkylation of psychedelic phenethylamines had typically abolished their characteristic activity.

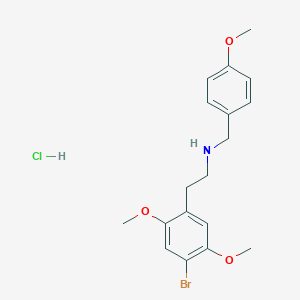

The nih.govnih.gov nomenclature of these compounds provides specific details about their structure. For example, in 25B-NB4OMe :

25B refers to the substitution pattern on the phenethylamine portion, which is derived from the 2C-B compound. This indicates methoxy (B1213986) groups at the 2- and 5-positions and a bromine atom at the 4-position of the phenyl ring.

nih.govNB signifies the N-benzyl group attached to the amine.

nih.gov4OMe indicates a methoxy group (–OCH₃) at the 4-position (para position) of the N-benzyl ring.

The nih.govrefore, the full chemical name for 25B-NB4OMe is 4-bromo-2,5-dimethoxy-N-[(4-methoxyphenyl)methyl]-benzeneethanamine. The h mmu.ac.ukydrochloride form indicates that it is supplied as a hydrochloride salt.

Con mmu.ac.ukgeners of 25B-NB4OMe include other positional isomers where the methoxy group is on a different position of the benzyl ring, such as 25B-NB2OMe (ortho) and 25B-NB3OMe (meta). Other nih.gov related compounds involve different substituents on the phenethylamine or N-benzyl rings, creating a large family of structurally similar molecules.

T wikipedia.orgable 1: Chemical Properties of 25B-NB4OMe (hydrochloride)

| Property | Value |

|---|---|

| Formal Name | 4-bromo-2,5-dimethoxy-N-[(4-methoxyphenyl)methyl]-benzeneethanamine, monohydrochloride |

| CAS Number | 1566571-56-9 |

| Molecular Formula | C₁₈H₂₂BrNO₃ • HCl |

| Formula Weight | 416.7 |

| Synonyms | 25B-NBOMe 4-methoxy isomer |

Data sourced from Cayman Chemical.

## mmu.ac.uk## 1.3. Historical Context of N-Benzylphenethylamine Research and Development

The history of N-benzylphenethylamines is rooted in the systematic exploration of phenethylamine derivatives. The parent 2C compounds, such as 2C-B (2,5-dimethoxy-4-bromophenethylamine), were first synthesized by Alexander Shulgin in the 1970s. For m nih.govwikipedia.organy years, it was a widely held belief in medicinal chemistry that substitutions on the primary amine of the phenethylamine scaffold would lead to a significant loss of activity at the serotonin (B10506) 5-HT₂ₐ receptor, the primary target for classic psychedelics.

Thi nih.govs understanding shifted in 1994 when a research group led by Richard A. Glennon reported that substituting the primary amine of 2C-B with a benzyl group (creating 25B-NB) resulted in a slight increase in binding affinity for the 5-HT₂ₐ receptor. This nih.govwikipedia.orgfinding opened a new avenue for research.

Subsequent work in the late 1990s and early 2000s further explored these N-benzyl derivatives. The doctoral thesis of Ralf Heim, completed in 2003, described the synthesis of 25B-NBOMe and other potent 5-HT₂ₐ receptor agonists with an N-2-methoxybenzyl partial structure. Resea nih.govmmu.ac.ukacs.orgrch by David E. Nichols and his team also systematically studied the structure-activity relationships (SAR) of the NBOMe class, finding that an ortho-methoxy group on the N-benzyl moiety significantly enhanced 5-HT₂ₐ receptor affinity. These nih.govnih.govpurdue.edu compounds were initially developed as high-potency research tools to study the serotonin receptor system. For i frontiersin.orgnstance, the carbon-11 (B1219553) labeled version of 25B-NBOMe, known as [¹¹C]Cimbi-36, was developed as a radiotracer for positron emission tomography (PET) imaging to visualize 5-HT₂ₐ receptors in the brain.

### acs.orgwikipedia.org Detailed Research Findings

Scientific research has focused on understanding the structure-activity relationships of the N-benzylphenethylamine class to determine how molecular structure influences receptor binding and functional activity. Studies have shown that the N-benzyl substitution, particularly with an ortho-methoxy group, dramatically improves both binding affinity and functional activity at the 5-HT₂ₐ receptor compared to the parent phenethylamine compounds.

In nih.govnih.govone study, 25B-NBOMe was found to be a potent full agonist for the 5-HT₂ₐ receptor. Bindi wikipedia.orgng affinity studies have shown that 25B-NBOMe binds with high affinity to serotonin 5-HT₂ receptors. One study reported its binding affinity (Kᵢ) to be between 0.5 and 1.7 nM for the 5-HT₂ₐ, 5-HT₂ₙ, and 5-HT₂ₑ receptors. Anoth wikipedia.orger study found a 12- to 20-fold selectivity for the 5-HT₂ₐ receptor (Kᵢ = 0.5 nM) over the 5-HT₂ₙ (Kᵢ = 10 nM) and 5-HT₂ₑ (Kᵢ = 6.2 nM) receptors.

The wikipedia.org search for more selective agonists has been a key driver of research in this area. A com plos.orgprehensive study of 48 different N-benzylphenethylamines found that while many compounds had high affinity, their selectivity for the 5-HT₂ₐ receptor over the 5-HT₂ₑ receptor varied. For e acs.orgxample, one compound with a cyano substituent and an N-(2-hydroxybenzyl) group (1b in the study) was found to be over 400-fold selective for the 5-HT₂ₐ receptor in functional assays. These nih.govacs.org findings highlight the subtle structural modifications that can dramatically alter the pharmacological profile of these compounds.

Table 2: Selected Research Findings on N-Benzylphenethylamine Receptor Affinities

| Compound | Receptor | Binding Affinity (Kᵢ, nM) | Functional Activity (EC₅₀, nM) | Selectivity (5-HT₂ₐ vs 5-HT₂ₑ) |

|---|---|---|---|---|

| 25B-NBOMe | 5-HT₂ₐ | 0.5 | - | ~12-20-fold |

| 5-HT₂ₙ | 10 | - | ||

| 5-HT₂ₑ | 6.2 | - | ||

| Compound 1b * | 5-HT₂ₐ | - | 0.074 | >400-fold |

| Compound 8b * | 5-HT₂ₐ | 0.29 | - | Low to moderate |

Compounds from Hansen et al., 2014. Da acs.orgta sourced from multiple studies.

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

2-(4-bromo-2,5-dimethoxyphenyl)-N-[(4-methoxyphenyl)methyl]ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22BrNO3.ClH/c1-21-15-6-4-13(5-7-15)12-20-9-8-14-10-18(23-3)16(19)11-17(14)22-2;/h4-7,10-11,20H,8-9,12H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSOWPQJRJBOZQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNCCC2=CC(=C(C=C2OC)Br)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23BrClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Chemical Derivatization for Research

Synthetic Pathways to 25B-NB4OMe (hydrochloride) and Other NBOMe Analogues

The synthesis of NBOMe compounds, including 25B-NB4OMe, is typically achieved through the derivatization of a corresponding 2C-X phenethylamine (B48288) precursor. The most common and established method is reductive amination (also referred to as reductive alkylation). mdpi.com

This process generally involves two key steps:

Imine Formation: The precursor phenethylamine, such as 2C-B (2-(4-bromo-2,5-dimethoxyphenyl)ethanamine) for the synthesis of 25B-NBOMe analogues, is reacted with a substituted benzaldehyde (B42025). nih.gov In the case of 25B-NB4OMe, the reactant is 4-methoxybenzaldehyde (B44291). southernforensic.org This reaction forms a Schiff base, or imine, intermediate.

Reduction: The imine intermediate is then reduced to the secondary amine, yielding the final NBOMe compound. A common reducing agent used for this step is sodium borohydride (B1222165) (NaBH₄). nih.gov

The general synthetic scheme can be exemplified by the synthesis of 25B-NBOMe, which involves reacting 2C-B with 2-methoxybenzaldehyde, followed by reduction. nih.gov For 25B-NB4OMe, the same principle applies, but with 4-methoxybenzaldehyde as the starting aldehyde. southernforensic.org The final product is often converted to its hydrochloride salt to improve stability and solubility for research applications. The versatility of this synthetic route allows for the creation of a wide array of NBOMe analogues by varying both the phenethylamine (the 2C-X moiety) and the substituted benzaldehyde. nih.gov

A general pathway is outlined below:

Step 1: 2,5-Dimethoxybenzaldehyde undergoes a Henry reaction with nitromethane (B149229) to form a β-nitrostyrene derivative. mdpi.com

Step 2: The nitrostyrene (B7858105) is reduced to yield the core phenethylamine, for example, 2,5-dimethoxyphenethylamine (2C-H). mdpi.com

Step 3: Substitutions are made on the phenyl ring of the phenethylamine as required (e.g., bromination to create 2C-B). nih.gov

Step 4: The resulting phenethylamine undergoes reductive amination with the appropriate substituted benzaldehyde (e.g., 4-methoxybenzaldehyde for NB4OMe analogues) and a reducing agent like sodium borohydride to form the final NBOMe compound. nih.gov

Strategies for Isomeric Differentiation and Characterization in Research Synthesis

A critical challenge in the synthesis of NBOMe compounds is the potential for the formation of positional isomers. For instance, in the synthesis of methoxy-substituted N-benzyl analogues like 25B-NBOMe, the methoxy (B1213986) group can be at the ortho- (2-), meta- (3-), or para- (4-) position on the benzyl (B1604629) ring. southernforensic.orgresearchgate.net Differentiating these isomers is essential for research, as pharmacological activity can vary significantly between them.

Several analytical techniques are employed for the definitive characterization and differentiation of these isomers:

Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful tool for separating and identifying isomers. Positional isomers often have distinct gas chromatographic retention times. southernforensic.orgresearchgate.net Studies have established retention indices that can reliably distinguish between ortho-, meta-, and para-isomers of various NBOMe series. wvu.eduojp.gov Furthermore, while the electron ionization (EI) mass spectra of isomers can be very similar, subtle differences in the relative abundances of key fragment ions can be used for differentiation. researchgate.netwvu.edu For example, the fragment ions at m/z 91 and m/z 150, alongside the base peak at m/z 121 (a methoxy-substituted tropylium (B1234903) ion), are particularly significant in distinguishing positional isomers. wvu.eduresearchgate.net The "ortho effect" has been noted as a reliable fragmentation mechanism to help differentiate the ortho-isomer from its meta- and para-counterparts in EI-MS analysis. wvu.eduojp.gov

Table 1: Gas Chromatographic Retention Times for Isomers of Selected NBOMe Compounds

This interactive table provides retention time data which is crucial for the chromatographic differentiation of NBOMe isomers.

| Compound Series | 2-Methoxybenzyl Isomer (min) | 3-Methoxybenzyl Isomer (min) | 4-Methoxybenzyl Isomer (min) |

| 25H-NBOMe | 24.84 | 25.34 | 25.66 |

| 25B-NBOMe | 28.00 | 28.60 | 28.90 |

| 25C-NBOMe | 26.91 | 27.54 | 27.85 |

| 25I-NBOMe | 29.31 | 29.80 | 30.20 |

| Data sourced from a study characterizing eleven NBOMe derivatives. southernforensic.orgresearchgate.net |

Preparation of Radioligands for Advanced Research Applications (e.g., Positron Emission Tomography)

The high affinity of certain NBOMe compounds for the serotonin (B10506) 5-HT₂ₐ receptor makes them excellent candidates for development as radioligands for in vivo brain imaging with Positron Emission Tomography (PET). researchgate.net PET is a non-invasive imaging technique that uses compounds labeled with short-lived positron-emitting radionuclides to visualize and quantify molecular processes in the living brain. nih.gov

25B-NBOMe has been successfully developed into a PET radioligand. wikipedia.org The process involves:

Selection of Radionuclide: For brain imaging, isotopes with short half-lives are preferred to minimize the radiation dose to the subject. Carbon-11 (B1219553) (¹¹C), with a half-life of approximately 20.3 minutes, is a commonly used positron emitter for this purpose. nih.govmdpi.com

Radiosynthesis: A synthetic precursor of the target molecule is prepared, which can then be rapidly reacted with the radionuclide to produce the final radioligand. The carbon-11 labeled version of 25B-NBOMe, known as [¹¹C]Cimbi-36, was synthesized and validated for PET imaging. wikipedia.orgnucleos.com This involves incorporating the ¹¹C isotope into the molecule, often via methylation with [¹¹C]methyl iodide or [¹¹C]methyl triflate.

Application in PET Imaging: As a 5-HT₂ₐ receptor agonist PET radioligand, [¹¹C]Cimbi-36 allows for the in vivo visualization and quantification of these receptors in their high-affinity state. researchgate.netwikipedia.org This provides a more functional marker of receptor activity compared to antagonist radioligands, and can be more sensitive to changes in endogenous neurotransmitter levels. researchgate.net Similarly, the iodine-containing analogue, 25I-NBOMe, has also been labeled with Carbon-11 to create the PET radiotracer [¹¹C]Cimbi-5. wikipedia.org The development of such tools is crucial for studying the role of the 5-HT₂ₐ receptor system in neuropsychiatric disorders.

Pharmacological Profile and Receptor Interactions

Serotonin (B10506) Receptor Agonism

25B-NB4OMe is primarily characterized as a selective and potent agonist of the serotonin 5-HT2 receptor family. wikipedia.org Its activity at these receptors is considered the principal mechanism underlying its pharmacological effects.

25B-NB4OMe demonstrates very high affinity for the 5-HT2A receptor, acting as a potent full agonist. wikipedia.orgiiab.me Studies have reported its binding affinity (Ki) to be in the low nanomolar and even subnanomolar range. For instance, one study determined the Ki of 25B-NB4OMe at the 5-HT2A receptor to be 0.5 nM. wikipedia.org The addition of the N-(2-methoxy)benzyl (NBOMe) moiety to the parent compound, 2C-B, significantly enhances its affinity and potency at this receptor. researchgate.net In functional assays, NBOMe compounds, including 25B-NB4OMe, are very potent 5-HT2A receptor agonists, with EC50 values ranging from 0.04 to 0.5 µM. nih.gov This high potency is believed to be responsible for the hallucinogenic effects observed with compounds of this class. nih.gov

| Compound | Receptor | Ki (nM) |

|---|---|---|

| 25B-NB4OMe | 5-HT2A | 0.5 wikipedia.org |

The selectivity of 25B-NB4OMe for the different 5-HT2 receptor subtypes has been a subject of some debate in the scientific literature. One study reported that 25B-NB4OMe has a roughly equivalent affinity for the 5-HT2A, 5-HT2B, and 5-HT2C receptors, with Ki values ranging from 0.5 to 1.7 nM. wikipedia.org However, another study indicated a 12- to 20-fold selectivity for the 5-HT2A receptor over the 5-HT2B and 5-HT2C receptors. wikipedia.org In this latter study, the Ki values were reported as 0.5 nM for 5-HT2A, 10 nM for 5-HT2B, and 6.2 nM for 5-HT2C. wikipedia.org

Generally, compounds in the NBOMe class exhibit a lower affinity, potency, and efficacy at the 5-HT2B receptor in comparison to the 5-HT2A and 5-HT2C receptors. researchgate.netnih.gov While the N-2-methoxybenzyl substitution does increase the activation potency at the 5-HT2B receptor, it concurrently reduces the efficacy of receptor activation. researchgate.net

| Compound | 5-HT2A Ki (nM) | 5-HT2B Ki (nM) | 5-HT2C Ki (nM) |

|---|---|---|---|

| 25B-NB4OMe (Study 1) | 0.5 - 1.7 wikipedia.org | 0.5 - 1.7 wikipedia.org | 0.5 - 1.7 wikipedia.org |

| 25B-NB4OMe (Study 2) | 0.5 wikipedia.org | 10 wikipedia.org | 6.2 wikipedia.org |

Interactions with Other Monoamine Receptors (e.g., Dopamine (B1211576), Adrenergic, Histamine)

25B-NB4OMe is highly selective for the serotonin 5-HT2 receptors over a wide array of other monoamine receptors and transporters, with over 200-fold selectivity reported. wikipedia.org However, research into the broader NBOMe class indicates that the N-2-methoxybenzyl substitution generally increases the binding affinity for several other monoamine receptors compared to their 2C counterparts. This includes adrenergic α1, dopaminergic D1, D2, and D3, and histaminergic H1 receptors. nih.gov Despite this increased affinity, the interaction with dopaminergic receptors is generally in the micromolar range, suggesting a lower potential for stimulant properties compared to its hallucinogenic effects. nih.gov The interaction with adrenergic α1 receptors may contribute to some of the physiological effects observed with NBOMe compounds. nih.gov

Interaction with Trace Amine-Associated Receptor 1 (TAAR1)

25B-NB4OMe has been found to be a low-potency partial agonist at the rat and mouse trace amine-associated receptor 1 (TAAR1). wikipedia.org However, it is reported to be inactive at the human TAAR1. wikipedia.org The N-2-methoxybenzyl substitution in NBOMe compounds has been shown to reduce binding to TAAR1 compared to the parent 2C compounds. nih.gov

Structure-Activity Relationship (SAR) Analysis within the NBOMe Class

The pharmacological properties of the NBOMe class of compounds are heavily influenced by their chemical structure. The defining feature of this class is the N-benzyl substitution on the phenethylamine (B48288) backbone.

A key finding in the study of NBOMe compounds is that the addition of an N-benzyl group to the phenethylamine structure significantly increases the binding affinity and functional activity at the 5-HT2A receptor. acs.orgnih.gov This enhancement in affinity is particularly pronounced for phenethylamines that initially have modest affinities for the 5-HT2A receptor. nih.gov The N-benzyl moiety is thought to provide additional binding interactions within the receptor pocket, leading to a more stable and potent agonist-receptor complex. This substitution has been a critical development in creating highly potent 5-HT2A receptor agonists for research purposes. nih.gov

Role of Methoxy (B1213986) Substitutions on the N-Benzyl Moiety

The position of the methoxy group on the N-benzyl ring is a critical determinant of the compound's pharmacological activity, particularly its potency at the 5-HT2A receptor. Research into the structure-activity relationships (SAR) of these compounds has demonstrated a strong preference for an ortho- substitution (a methoxy group at the 2-position of the benzyl (B1604629) ring) nih.gov.

The addition of an ortho-methoxy or -hydroxy group to the N-benzyl moiety was found to significantly increase 5-HT2A receptor affinity nih.gov. Conversely, repositioning this group dramatically alters the compound's effectiveness. For instance, in studies conducted on N-benzyl derivatives of 2C-I:

Ortho-methoxy (2-position) , as seen in the widely studied 25I-NBOMe, confers high potency.

Meta-methoxy (3-position) , found in the isomer 25I-NB3OMe, results in a 55-fold reduction in potency compared to the ortho-substituted version nih.gov.

Para-methoxy (4-position) , the substitution pattern found in 25B-NB4OMe and its iodine analog 25I-NB4OMe, leads to a near-complete loss of activity. Studies showed that 25I-NB4OMe had no discernible activity at significant doses nih.gov.

This evidence strongly indicates that the ortho-methoxy group is crucial for optimal interaction with the 5-HT2A receptor. The para-substitution in 25B-NB4OMe is therefore predicted to render the compound significantly less potent or inactive as a 5-HT2A agonist compared to its ortho-isomer, 25B-NBOMe.

Comparative Structure-Activity Relationships with 2C-X Phenethylamines

The defining structural difference between the NBOMe series and the 2C-X series is the presence of the N-benzyl group. This addition fundamentally alters the pharmacological profile, most notably by dramatically increasing the affinity and potency at the 5-HT2A receptor nih.govresearchgate.net.

Increased 5-HT2A Receptor Affinity: The N-2-methoxybenzyl substitution on 2C-X drugs substantially increases their binding affinity for the 5-HT2A receptor nih.govnih.gov. For example, 25C-NBOMe and 25I-NBOMe exhibit a 35- and 32-fold higher affinity, respectively, for 5-HT2A receptors compared to their parent 2C analogs (2C-C and 2C-I) nih.gov. This increase in affinity is a consistent finding across the series and transforms moderately active phenethylamines into highly potent compounds nih.goveuropeanreview.org.

Receptor Selectivity Profile: While the primary effect is on the 5-HT2A receptor, the N-benzyl substitution also modifies interactions with other receptors. Compared to their 2C-X counterparts, NBOMe compounds generally exhibit increased binding affinity at 5-HT2C, adrenergic α1, dopaminergic D1-3, and histaminergic H1 receptors nih.gov. Conversely, the substitution tends to reduce binding affinity for 5-HT1A receptors and the trace amine-associated receptor 1 (TAAR1) nih.gov. This shift results in NBOMe drugs being highly potent 5-HT2A agonists with high 5-HT2A/5-HT1A selectivity nih.gov.

Lipophilicity and Cytotoxicity: The addition of the 2-methoxybenzyl group also increases the lipophilicity of the molecule compared to its 2C-X parent drug mdpi.com. For instance, 25B-NBOMe has a higher calculated lipophilicity (CHILogD7.4) than 2C-B. In vitro studies have also shown that NBOMe compounds display more pronounced cytotoxic effects in cell lines like SH-SY5Y and HepG2 compared to their corresponding 2C drugs, with 25B-NBOMe being the most cytotoxic among several tested compounds in one study mdpi.com.

Interactive Data Table: Comparative Receptor Affinities (Ki, nM) This table displays the binding affinities (Ki values in nM) of 25B-NBOMe and its parent compound 2C-B at various serotonin receptors. Lower Ki values indicate higher binding affinity.

| Compound | 5-HT2A | 5-HT2B | 5-HT2C |

| 2C-B | 16 nM | 91 nM | 30 nM |

| 25B-NBOMe | 0.5 nM | 10 nM | 6.2 nM |

Data sourced from multiple studies nih.govwikipedia.org.

Interactive Data Table: Comparative Receptor Potency (EC50, µM) This table shows the functional potency (EC50 values in µM) of various 2C-X and their corresponding NBOMe analogs at the 5-HT2A receptor. Lower EC50 values indicate greater potency.

| Compound | EC50 (µM) at 5-HT2A |

| 2C-B | 0.23 µM |

| 25B-NBOMe | 0.04 µM |

| 2C-I | 0.23 µM |

| 25I-NBOMe | 0.04 µM |

| 2C-C | 0.25 µM |

| 25C-NBOMe | 0.06 µM |

Data sourced from Rickli et al. (2015) nih.gov.

Neurochemical and Neurobiological Mechanisms

Modulation of Neurotransmitter Systems in Preclinical Models

Preclinical studies using rat models have demonstrated that 25B-NBOMe significantly alters the extracellular levels of several key neurotransmitters in various brain regions. The compound is a high-affinity agonist for serotonin (B10506) 5-HT₂A and 5-HT₂C receptors, and its effects on neurotransmitter systems are believed to be largely mediated through this interaction. wikipedia.orgnih.gov

Studies in rodents indicate that 25B-NBOMe administration leads to significant changes within the dopaminergic system. Rewarding and reinforcing effects observed in mice have been linked to these dopaminergic alterations, including changes in the expression of dopamine (B1211576) D1 and D2 receptors and the dopamine transporter (DAT) in the nucleus accumbens (NAcc) and ventral tegmental area (VTA). wikipedia.org

In vivo microdialysis in rats revealed that 25B-NBOMe increases extracellular dopamine (DA) levels in the frontal cortex, striatum, and nucleus accumbens. wikipedia.orgnih.gov The effect in the frontal cortex displayed an inverted "U"-shaped dose-response curve, with the 0.3 mg/kg dose being the most potent. wikipedia.org Similarly, in the nucleus accumbens, 25B-NBOMe robustly increased dopamine levels. wikiwand.com The reinforcing effects of the compound could be blocked by the administration of dopamine D1 receptor antagonist SCH-23390 and D2 receptor antagonist haloperidol, underscoring the critical role of the dopaminergic system in its mechanism of action. wikiwand.comwikiwand.com Further studies confirmed that 25B-NBOMe altered the expression of D1 and D2 receptors and the dopamine transporter, leading to increased dopamine levels. wikiwand.com

As a potent 5-HT₂A receptor agonist, 25B-NBOMe directly and significantly modulates the serotonergic system. wikipedia.orgwikiwand.com It demonstrates a high binding affinity for 5-HT₂A/C serotonin receptors. wikipedia.org In preclinical models, administration of 25B-NBOMe increased the release of serotonin (5-HT) in the frontal cortex, striatum, and nucleus accumbens of rats. wikipedia.org Similar to its effect on dopamine, the modulation of serotonin levels often follows an inverted "U"-shaped dose-response pattern, where lower doses can be more effective at increasing neurotransmitter release than higher doses. wikipedia.orgwikiwand.com This phenomenon may be attributable to the inhibitory effects of 5-HT₂C receptor activation at higher concentrations of the compound. wikiwand.com

Interestingly, while the hallucinogenic effects (such as the head-twitch response in rodents) are linked to 5-HT₂A receptor activation, the rewarding effects of 25B-NBOMe were not blocked by the selective 5-HT₂A antagonist ketanserin. wikiwand.comwikiwand.com This suggests a complex interplay of neurotransmitter systems, where the compound's rewarding properties are more closely tied to the dopaminergic system rather than direct serotonergic reinforcement. wikiwand.com

25B-NBOMe administration has been shown to increase extracellular levels of glutamate (B1630785) in the frontal cortex, striatum, and nucleus accumbens. wikipedia.orgwikiwand.com This effect is consistent with the action of other serotonergic hallucinogens like LSD and DOI. wikiwand.com The hallucinogenic effects, such as the head-twitch response, may be directly linked to this increase in cortical glutamate release, which is considered a secondary effect of 5-HT₂A receptor activation. wikiwand.com

The cholinergic system is also significantly affected. In rats, 25B-NBOMe produced varied effects on acetylcholine (B1216132) (ACh) release depending on the brain region and dose. wikipedia.org A dose of 0.3 mg/kg was found to decrease ACh release in the frontal cortex. wikipedia.org Conversely, extracellular ACh levels were increased in the striatum and nucleus accumbens. wikipedia.org These alterations in the cholinergic system, particularly in the nucleus accumbens, have been suggested to play a role in the compound's impact on cognitive functions like memory processing. wikipedia.org

| Brain Region | Neurotransmitter | Effect of 25B-NBOMe (0.3 mg/kg) | Effect of 25B-NBOMe (3 mg/kg) | Source |

|---|---|---|---|---|

| Frontal Cortex | Dopamine (DA) | Significant Increase | Significant Increase (less potent than 0.3 mg/kg) | wikipedia.org |

| Serotonin (5-HT) | Significant Increase | Significant Increase (less potent than 0.3 mg/kg) | wikipedia.org | |

| Glutamate (GLU) | Significant Increase | Significant Increase (less potent than 0.3 mg/kg) | wikipedia.org | |

| Acetylcholine (ACh) | Significant Decrease | No significant effect | wikipedia.org | |

| Striatum | Dopamine (DA) | Significant Increase | Significant Increase (less potent than 0.3 mg/kg) | wikipedia.orgnih.gov |

| Serotonin (5-HT) | Significant Increase | Significant Increase (less potent than 0.3 mg/kg) | wikipedia.orgnih.gov | |

| Glutamate (GLU) | Significant Increase | Significant Increase (less potent than 0.3 mg/kg) | wikipedia.orgnih.gov | |

| Acetylcholine (ACh) | Significant Increase | Significant Increase (less potent than 0.3 mg/kg) | wikipedia.orgnih.gov | |

| Nucleus Accumbens | Dopamine (DA) | Significant Increase | Significant Increase (less potent than 0.3 mg/kg) | wikipedia.orgnih.gov |

| Serotonin (5-HT) | Significant Increase | Significant Increase (less potent than 0.3 mg/kg) | wikipedia.orgnih.gov | |

| Glutamate (GLU) | Significant Increase | Significant Increase (less potent than 0.3 mg/kg) | wikipedia.orgnih.gov | |

| Acetylcholine (ACh) | Significant Increase | Significant Increase (less potent than 0.3 mg/kg) | wikipedia.orgnih.gov |

Cellular and Molecular Signaling Pathways

The interaction of NBOMe compounds with receptors initiates downstream intracellular signaling cascades that mediate their broader cellular effects. Research into the neurotoxicity of the NBOMe class has highlighted the involvement of key pathways that regulate cell survival and apoptosis.

In vitro studies on the closely related compound 25C-NBOMe have demonstrated that its neurotoxic effects involve the activation of the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated Kinase (ERK) cascade. wikipedia.orgwikiwand.comnih.gov Treatment of neuronal cell lines with 25C-NBOMe led to an elevated expression of phosphorylated ERK (pERK) in a time- and concentration-dependent manner. nih.gov The activation of the MEK/ERK signaling pathway is known to mediate neuronal apoptosis under certain conditions. researchgate.net The finding that MEK inhibitors could prevent the neurotoxicity induced by 25C-NBOMe suggests that the activation of the ERK cascade is a critical component of its cellular mechanism. nih.govresearchgate.net This mechanism is considered a feature of the neurotoxicity associated with the NBOMe class of compounds. wikipedia.orgwikiwand.com

In concert with MAPK/ERK activation, the neurotoxicity of the NBOMe class has been linked to the inhibition of the prosurvival Akt/PKB signaling pathway. wikipedia.orgwikiwand.com The Akt pathway is a crucial regulator of cell survival and proliferation. nih.govthermofisher.com In vitro experiments with 25C-NBOMe showed a decrease in the expression of phosphorylated Akt. nih.gov This inhibition of a key cell survival pathway, coupled with the activation of the pro-apoptotic ERK cascade, is believed to underlie the cytotoxic potential observed with compounds in the NBOMe family. nih.govresearchgate.net

Neuroadaptation and Tolerance Mechanisms in Preclinical Research Models

Neuroadaptation refers to the processes by which the brain adapts to the continued presence of a drug, often leading to tolerance, where a higher dose is required to achieve the initial effect. youthaodtoolbox.org.aunih.gov In preclinical models, the study of neuroadaptation and tolerance to 25B-NB4OMe (hydrochloride) and related N-benzylphenethylamines primarily focuses on their interaction with the serotonergic and dopaminergic systems, particularly the serotonin 5-HT₂A receptor.

Research indicates that, similar to classic hallucinogens, repeated administration of potent 5-HT₂A receptor agonists leads to the development of tolerance to their primary behavioral effects. nih.gov A key behavioral proxy for hallucinogenic activity in rodent models is the head-twitch response (HTR). nih.govnih.gov Studies have shown that tolerance to the HTR induced by compounds like 25I-NBOMe, a close structural analog of 25B-NB4OMe, develops with chronic administration. wikipedia.org This tolerance is widely believed to be a consequence of the downregulation and desensitization of 5-HT₂A receptors. nih.gov Chronic treatment with 5-HT₂A agonists has been demonstrated to reduce the ability of these receptors to activate their associated G-proteins, a core mechanism of desensitization. nih.gov

While the direct reinforcing effects of many serotonergic psychedelics are debated, 25B-NB4OMe has been found to produce reinforcing effects in rodents, suggesting a potential for misuse. wikipedia.orgwikipedia.org This property appears to be linked to the dopaminergic system. Preclinical studies have demonstrated that 25B-NB4OMe can robustly increase dopamine levels in the nucleus accumbens, a key brain region involved in reward and reinforcement. wikipedia.orgwikipedia.org Research involving seven days of treatment with 25B-NB4OMe confirmed an increase in dopamine levels in the nucleus accumbens of mice. nih.gov Interestingly, the reinforcing effects of 25B-NB4OMe were not blocked by a 5-HT₂A receptor antagonist, indicating that the mechanism may be more complex and not solely dependent on this receptor. wikipedia.org

Further investigations into the chronic effects of the related compound 25I-NBOMe provide additional insight into the neuroadaptive changes that may occur with 25B-NB4OMe. Repeated administration of 25I-NBOMe in rats resulted in significant alterations in neurotransmitter systems. While the response to a challenge dose showed a decrease in dopamine, serotonin, and glutamate in the frontal cortex, there was an enhanced release of dopamine and serotonin in the striatum and nucleus accumbens. researchgate.net These findings suggest a region-specific neuroadaptation process. The rewarding and reinforcing effects of NBOMe compounds have been associated with changes in the expression of dopamine D₁ and D₂ receptors and the dopamine transporter (DAT). nih.gov

The tables below summarize key findings from preclinical research on the neuroadaptive effects of NBOMe compounds.

| Compound | Brain Region | Neurotransmitter | Observed Effect on Release/Level (Post-Chronic Treatment) | Reference |

|---|---|---|---|---|

| 25B-NBOMe | Nucleus Accumbens | Dopamine | Increased | nih.govwikipedia.org |

| 25I-NBOMe | Frontal Cortex | Dopamine | Decreased response to challenge dose | researchgate.net |

| 25I-NBOMe | Frontal Cortex | Serotonin | Decreased response to challenge dose | researchgate.net |

| 25I-NBOMe | Frontal Cortex | Glutamate | Decreased response to challenge dose | researchgate.net |

| 25I-NBOMe | Striatum | Dopamine | Increased response to challenge dose | researchgate.net |

| 25I-NBOMe | Nucleus Accumbens | Dopamine | Increased response to challenge dose | researchgate.net |

| 25I-NBOMe | Striatum | Serotonin | Increased response to challenge dose | researchgate.net |

| 25I-NBOMe | Nucleus Accumbens | Serotonin | Increased response to challenge dose | researchgate.net |

| 25I-NBOMe | All studied regions | Acetylcholine | Increased | researchgate.net |

*Denotes findings for 25I-NBOMe, a closely related analog of 25B-NB4OMe.

| Compound | Behavioral Model | Observed Effect of Repeated Administration | Proposed Mechanism | Reference |

|---|---|---|---|---|

| 25I-NBOMe* | Head-Twitch Response (HTR) | Tolerance (weakened hallucinogenic activity) | Downregulation/desensitization of 5-HT₂A receptors | nih.govwikipedia.orgresearchgate.net |

| 25B-NBOMe | Conditioned Place Preference / Self-Administration | Reinforcing effects observed | Involvement of the dopaminergic system | wikipedia.orgwikipedia.org |

*Denotes findings for 25I-NBOMe, a closely related analog of 25B-NB4OMe.

Metabolism and Pharmacokinetics in Preclinical Research

Phase I Metabolic Pathways

Phase I metabolism of 25B-NB4OMe involves the introduction or unmasking of functional groups, primarily through oxidative reactions, to increase the compound's polarity. Key pathways identified in preclinical studies include O-demethylation, hydroxylation, and N-dealkylation.

Studies utilizing human liver microsomes (HLMs) have demonstrated that O-demethylation is a prominent metabolic pathway for NBOMe compounds. nih.govnih.gov This process involves the removal of a methyl group from one of the methoxy (B1213986) substituents on the phenethylamine (B48288) or benzyl (B1604629) ring. Hydroxylation, the addition of a hydroxyl group, is another significant Phase I transformation. These reactions can occur at various positions on both the phenethylamine and the N-benzyl portions of the molecule. nih.govnih.gov For the broader class of NBOMe compounds, hydroxylation has been observed to occur on the aromatic rings as well as the alkyl chain.

N-dealkylation represents another critical route in the Phase I metabolism of 25B-NB4OMe. This process involves the cleavage of the N-benzyl group. Specifically, N-demethoxybenzyl transformations have been identified as a metabolic pathway for NBOMe compounds in studies with human liver microsomes. nih.gov This transformation results in the formation of the corresponding 2C-B compound. While less specifically documented for 25B-NB4OMe, N-dehydroxybenzyl transformations have also been noted as a plausible metabolic route for the wider NBOH and NBOMe classes of compounds.

Phase II Metabolic Pathways (e.g., Glucuronidation)

Following Phase I metabolism, the resulting metabolites, which now possess suitable functional groups (e.g., hydroxyl groups), can undergo Phase II conjugation reactions. Glucuronidation is a major Phase II pathway for NBOMe compounds. In this process, glucuronic acid is attached to the metabolite, significantly increasing its water solubility and facilitating its excretion from the body. Studies have confirmed the formation of glucuronide conjugates of NBOMe metabolites. researchgate.net

Enzymatic Contributions to Metabolism (e.g., Cytochrome P450 Isoform Specificity)

The metabolism of 25B-NB4OMe is predominantly mediated by the cytochrome P450 (CYP) enzyme system located in the liver and other tissues. While the specific isoforms responsible for the metabolism of 25B-NB4OMe have not been exhaustively detailed, research on the broader NBOMe class has identified several key CYP enzymes. The major cytochrome P450 isoenzymes involved in the biotransformation of these compounds include CYP3A4, CYP2C9, CYP2C19, CYP1A2, CYP2B6, and CYP2D6. researchgate.net These enzymes are responsible for the various oxidative reactions observed in Phase I metabolism.

In Vitro Microsomal Stability and Clearance Studies

Below is an interactive table summarizing typical parameters assessed in microsomal stability assays.

| Parameter | Description | Implication for 25B-NB4OMe (Inferred) |

| Half-life (t½) | The time required for the concentration of the compound to be reduced by half. | Expected to be short, indicating rapid metabolism. |

| Intrinsic Clearance (CLint) | A measure of the metabolic capacity of the liver for a specific compound. | Expected to be high, suggesting efficient enzymatic degradation. |

Brain Distribution and Systemic Clearance in Animal Models

Preclinical studies in animal models, primarily rats, have provided insights into the distribution and clearance of 25B-NB4OMe. Research has shown that 25B-NB4OMe administration in rats leads to increased levels of neurotransmitters such as dopamine (B1211576), serotonin (B10506), and glutamate (B1630785) in various brain regions, including the frontal cortex, striatum, and nucleus accumbens. wikipedia.orgnih.gov This finding strongly indicates that the compound can cross the blood-brain barrier and distribute into the central nervous system. Studies on the closely related compound, 25I-NBOMe, have further demonstrated efficient penetration of the blood-brain barrier and accumulation in brain tissue following systemic administration in rats. nih.gov

Regarding systemic clearance, the available data suggests that 25B-NB4OMe is cleared rapidly from the bloodstream. wikipedia.org This is consistent with the findings from in vitro microsomal stability studies which predict high hepatic clearance. The rapid metabolism and clearance are important factors influencing the duration of the compound's effects.

The following table presents a summary of findings from in vivo animal studies.

| Animal Model | Key Findings | Reference |

| Rat | Increased dopamine, serotonin, and glutamate in the frontal cortex, striatum, and nucleus accumbens. | wikipedia.orgnih.gov |

| Rat (inferred from 25I-NBOMe) | Crosses the blood-brain barrier and accumulates in brain tissue. | nih.gov |

Preclinical Behavioral and in Vivo Research Models

Assessment of Psychedelic-Like Effects (e.g., Head-Twitch Response in Rodents)

The head-twitch response (HTR) in mice and wet-dog shakes (WDS) in rats are widely accepted behavioral proxies for hallucinogenic potential in humans. wikipedia.orgnih.gov This response is robustly induced by classic serotonergic psychedelics and is primarily mediated by the activation of the serotonin (B10506) 5-HT2A receptor. wikipedia.orgnih.govnih.gov

Research demonstrates that 25B-NB4OMe induces a potent HTR/WDS in rodents, confirming its hallucinogenic-like activity. nih.govnih.govresearchgate.net Studies in rats show that 25B-NB4OMe induces head and body twitches immediately after administration. nih.gov Interestingly, this effect follows a non-linear, inverted U-shaped dose-response curve, a phenomenon also observed with other NBOMe compounds. nih.govresearchgate.netwikipedia.org In one study, the most potent effect was observed at a dose of 0.3 mg/kg, with weaker but still significant responses at both lower and higher doses. nih.gov This suggests that while 25B-NB4OMe is an extremely potent 5-HT2A agonist, other mechanisms may come into play at higher concentrations to modulate the primary effect. nih.gov It has been reported that 25B-NB4OMe induces the HTR in mice as well. nih.govescholarship.org

| Dose (mg/kg) | Observed Effect on WDS | Significance |

|---|---|---|

| 0.1 | Significant increase vs. control | p < 0.0001 |

| 0.3 | Most potent effect observed | p < 0.0001 |

| 1.0 | Significant increase, weaker than 0.3 mg/kg | p < 0.0001 |

| 3.0 | Significant increase, weaker than 0.3 mg/kg | p < 0.0001 |

| 10.0 | Significant increase, weaker than 0.3 mg/kg | p < 0.0001 |

Effects on Motor Activity and Exploratory Behaviors

The effects of 25B-NB4OMe on motor function have been evaluated using the open-field test (OFT) in rats. nih.govnih.govnih.govscantox.com This test assesses general locomotor activity and exploratory behaviors in a novel environment. protocols.ioresearchgate.net

Studies show that 25B-NB4OMe decreases locomotor activity in a dose-dependent manner. nih.govnih.gov In the OFT, rats treated with the compound showed a significant reduction in the time spent walking and in the number of crossings and exploratory peeps. nih.gov At higher doses, episodes of rearing and grooming were reportedly absent. nih.gov This motor inhibition is a behavioral response noted with other phenylalkylamine hallucinogens and is consistent with studies showing that the brominated analogue 25B-NB4OMe causes motor inhibition at doses greater than 1 mg/kg. mdpi.com

| Behavioral Parameter | Effect of 25B-NB4OMe | Dose-Dependency |

|---|---|---|

| Time of Walking | Decreased | Dose-dependent |

| Number of Crossings | Decreased | Dose-dependent |

| Number of Peeps | Decreased | Dose-dependent |

| Rearing & Grooming | Absent at tested doses | N/A |

Investigation of Anxiogenic-Like Behaviors in Animal Models

The potential for 25B-NB4OMe to induce anxiety-like states has been explored using the light/dark box (LDB) test. nih.govnih.gov This model is based on rodents' natural aversion to brightly lit, open spaces and their preference for dark, enclosed areas. nih.govwikipedia.orgresearchgate.net An increase in time spent in the dark compartment is interpreted as an anxiogenic-like effect. wikipedia.org

In studies using the LDB test, rats treated with 25B-NB4OMe spent a significantly longer time in the dark compartment compared to the control group. nih.govnih.gov This effect was dose-dependent, indicating that 25B-NB4OMe may produce anxiogenic-like behaviors. nih.govnih.gov These findings align with observations that hallucinogens can increase fear responses in novel environments. nih.gov

| Parameter | Effect of 25B-NB4OMe (3 mg/kg) | Interpretation |

|---|---|---|

| Time in Dark Compartment | Significantly increased vs. control | Anxiogenic-like effect |

| Time in Light Compartment | Significantly decreased vs. control | Anxiogenic-like effect |

Neurobiological Correlates of Observed Behavioral Phenomena

The behavioral effects of 25B-NB4OMe are rooted in its potent interactions with specific neurotransmitter systems, primarily the serotonergic system. nih.govnih.gov The compound is a high-affinity agonist for the 5-HT2A serotonin receptor, and this interaction is considered the primary mechanism for its psychedelic-like effects, such as the head-twitch response. nih.govresearchgate.netwikipedia.org

Microdialysis studies in freely moving rats have provided further insight into the neurochemical cascade initiated by 25B-NB4OMe. nih.govnih.gov The compound has been shown to significantly increase the extracellular release of dopamine (B1211576) (DA), serotonin (5-HT), and glutamate (B1630785) in key brain regions, including the frontal cortex, striatum, and nucleus accumbens. nih.govwikipedia.orgresearchgate.net The release of acetylcholine (B1216132) (ACh) was also elevated in the striatum and nucleus accumbens. nih.gov

Advanced Analytical Methodologies in Research

Chromatographic Techniques for Separation and Identification

Chromatographic methods are fundamental in forensic and analytical chemistry for separating complex mixtures and isolating specific compounds. For 25B-NB4OMe, techniques coupled with mass spectrometry are particularly powerful.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas chromatography-mass spectrometry (GC-MS) is a robust technique for the analysis of volatile and thermally stable compounds. In the context of NBOMe compounds, GC-MS allows for the separation of positional isomers, which is crucial for definitive identification. southernforensic.orgwvu.edu

Research has shown that the elution order of NBOMe isomers in GC is influenced by the position of the methoxy (B1213986) group on the benzyl (B1604629) ring, with the 4-methoxybenzyl (NB4OMe) isomers typically having longer retention times than their 2-methoxybenzyl (NB2OMe) and 3-methoxybenzyl (NB3OMe) counterparts. southernforensic.org For instance, in a study analyzing eleven NBOMe derivatives, the 25B-NB4OMe compound had a retention time of 28.90 minutes, compared to 28.00 minutes for 25B-NB2OMe and 28.60 minutes for 25B-NB3OMe under specific GC conditions. southernforensic.orgresearchgate.net

The electron ionization (EI) mass spectra of these isomers can be very similar, which may lead to erroneous identification. researchgate.net However, subtle differences in the relative abundances of fragment ions can be used for differentiation. The mass spectrum of 25B-NB4OMe, like its isomers, produces characteristic molecular ions at m/z 379 and 381 due to the presence of bromine. southernforensic.org Key fragment ions are also observed, and their relative intensities can help distinguish between the isomers. southernforensic.org

Table 1: GC Retention Times for 25B-NBOMe Positional Isomers

| Compound | Retention Time (minutes) |

|---|---|

| 25B-NB2OMe | 28.00 |

| 25B-NB3OMe | 28.60 |

| 25B-NB4OMe | 28.90 |

Data sourced from a study using a DB-1 column with a specific temperature program. southernforensic.orgresearchgate.net

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) Approaches

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective method for analyzing non-volatile compounds like 25B-NB4OMe in various matrices, including biological samples. nih.govnih.gov This technique does not require derivatization and can effectively differentiate between NBOMe isomers. researchgate.net

In LC-MS/MS analysis, multiple reaction monitoring (MRM) is often employed to enhance selectivity and sensitivity. nih.govnih.gov For 25B-NB4OMe, specific precursor-to-product ion transitions are monitored. For example, a common transition monitored for 25B-NBOMe is m/z 381 > 121 and 381 > 91. nih.gov

Validated LC-MS/MS methods have been developed for the quantification of 25B-NBOMe in blood and hair. nih.govnih.gov These methods are crucial for forensic toxicology, enabling the determination of the compound's presence and concentration in cases of intoxication. nih.gov The limit of detection (LOD) and limit of quantification (LOQ) for these methods are typically in the low nanogram per milliliter (ng/mL) or picogram per milligram (pg/mg) range, highlighting the technique's exceptional sensitivity. nih.gov

Ultra-High-Performance Liquid Chromatography-Quadrupole/Electrostatic Field Orbitrap Mass Spectrometry (UHPLC-Q-Exactive Orbitrap MS) for Metabolite Profiling

Ultra-high-performance liquid chromatography (UHPLC) coupled with a Q-Exactive Orbitrap mass spectrometer represents a cutting-edge approach for metabolomics studies. doi.orgnih.gov This powerful combination allows for the rapid separation and high-resolution, accurate-mass (HRAM) analysis of metabolites, which is essential for understanding the biotransformation of compounds like 25B-NB4OMe. thermofisher.com

Research utilizing UHPLC-Q-Exactive Orbitrap MS has been instrumental in identifying the in vitro metabolites of related NBOMe and NBOH compounds in human liver microsomes. doi.orgnih.gov The primary metabolic pathways identified for these classes of compounds include O-dealkylation, hydroxylation, dehydrogenation, and glucuronidation. doi.orgnih.gov By identifying major metabolites, specific biomarkers for intake can be proposed, extending the window of detection in biological samples. doi.org For instance, in a study on 25B-NBOH, monohydroxylated and dehydrogenated metabolites were suggested as appropriate biomarkers. nih.gov While specific metabolite profiling for 25B-NB4OMe is not as extensively detailed in the provided results, the methodology is directly applicable and provides a framework for such investigations. doi.orgnih.gov

Spectroscopic Techniques for Structural Elucidation

Spectroscopic techniques provide detailed information about the chemical structure and functional groups of a molecule, serving as a confirmatory tool alongside chromatographic methods.

Fourier-Transform Infrared (FTIR) Spectroscopy for Characterization

Fourier-transform infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of 25B-NB4OMe hydrochloride, like its isomers, will show characteristic peaks corresponding to its structural features. southernforensic.org

Although the FTIR spectra of the NBOMe positional isomers can be quite similar, subtle differences in the fingerprint region (below 1500 cm⁻¹) can aid in their differentiation. The spectra are typically obtained using an attenuated total reflectance (ATR) accessory. southernforensic.orgresearchgate.net The characterization of the hydrochloride salt of 25B-NB4OMe and its isomers by FTIR provides a valuable reference for forensic laboratories. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the complete structural elucidation of organic molecules. Both proton (¹H) and carbon-13 (¹³C) NMR are used to definitively confirm the structure of 25B-NB4OMe and to distinguish it from its positional isomers. researchgate.net

A detailed analysis of the aromatic region of the ¹H NMR spectrum allows for a quick determination of whether an NBOMe compound is the 2-, 3-, or 4-methoxybenzyl substituted form. researchgate.net The symmetry of the para-substituted methoxybenzyl group in 25B-NB4OMe results in a simpler ¹³C NMR spectrum in the aromatic region compared to its ortho- and meta-isomers, which exhibit more complex patterns due to lower symmetry. researchgate.net Specifically, the NB4OMe derivatives show 10 aromatic peaks in their ¹³C spectra, whereas the NB2OMe and NB3OMe derivatives show 12. researchgate.net Chemical shifts of the methylene (B1212753) protons and carbons also provide diagnostic information for distinguishing the isomers. researchgate.net

Immunoassay Development for Research-Grade Detection

The detection of novel psychoactive substances, including those from the NBOMe family, presents a continuous challenge for forensic and clinical analysis. Traditional analytical methods like mass spectrometry combined with chromatography are effective but require expensive equipment and highly trained personnel. google.com Immunoassays offer a cost-effective, rapid, and simpler alternative. google.com However, for many emerging designer drugs, including the NBOMe series, rapid immunoassay screening tests have not been readily available. nih.govresearchgate.net

To address this gap, research has focused on developing immunoassays for the selective detection of the NBOMe subfamily of phenethylamine-based compounds. google.com The foundation of these assays lies in the generation of novel, sensitive, and sub-family-specific antibodies. google.com These antibodies are designed to be specific for at least one epitope of various NBOMe compounds, including 25B-NBOMe, 25I-NBOMe, and others. google.com The goal is to create an assay that is not only sensitive to known NBOMe compounds but can also detect new analogues as they appear. google.com

The development process involves creating immunogens to raise these specific antibodies, which can be either polyclonal or monoclonal. google.com The resulting immunoassays can be implemented in various formats, such as the Enzyme-Linked Immunosorbent Assay (ELISA) or biochip-based platforms. google.com In these assays, the signal generated is inversely proportional to the concentration of the target analyte in the sample. google.com This allows for the detection and determination of NBOMe family drugs. google.com The development of such tools is crucial for improving toxicological and clinical analysis of these substances. google.com

Positron Emission Tomography (PET) Radioligand Applications

Positron Emission Tomography (PET) is a powerful molecular imaging technique that allows for the non-invasive study of neurochemical processes in the living brain. nru.dk A key application of PET in neuroscience research is the quantification of neurotransmitter receptors and the measurement of endogenous neurotransmitter release. nru.dknih.gov The compound 25B-NB4OMe, when labeled with the positron-emitting isotope carbon-11 (B1219553), is known as [11C]Cimbi-36. wikipedia.org This radioligand has been developed and validated specifically for imaging the serotonin (B10506) 2A (5-HT2A) receptor system. clinicaltrials.govnru.dk As a receptor agonist, [11C]Cimbi-36 provides a more functional measure of 5-HT2A receptors, as its binding is thought to be sensitive to the levels of synaptic serotonin. clinicaltrials.govclinicaltrials.gov

Development and Validation of [11C]Cimbi-36 as a 5-HT2A Receptor Agonist PET Ligand

The development of [11C]Cimbi-36 stemmed from the need for a PET tracer that could selectively bind to the high-affinity state of the 5-HT2A receptor, providing a more meaningful assessment than antagonist radioligands. nih.govku.dk [11C]Cimbi-36, an N-benzylated phenethylamine (B48288), was identified as a highly potent 5-HT2A receptor agonist and a promising candidate for a PET radioligand. wikipedia.orgnru.dk

Initial in vivo validation studies were conducted in pigs. These studies confirmed that [11C]Cimbi-36 displayed a distribution pattern in the brain consistent with the known density of 5-HT2A receptors. nru.dkku.dk Crucially, the binding of [11C]Cimbi-36 in receptor-rich regions could be blocked by pre-treatment with the 5-HT2A receptor antagonist, ketanserin, confirming its binding specificity. nru.dk Further studies in non-human primates also demonstrated selectivity for 5-HT2 receptors. nih.govnih.gov

Following successful preclinical evaluations, [11C]Cimbi-36 was advanced to human clinical trials. clinicaltrials.govclinicaltrials.govnih.gov In healthy volunteers, the radioligand showed high brain uptake, and its distribution was in accordance with the expected 5-HT2A receptor pattern, with high concentrations in cortical regions and low uptake in the cerebellum. nih.gov The cerebellum was consequently identified as a suitable reference region for kinetic modeling, which is used to quantify receptor binding. nih.gov The validation in humans, which included blocking studies with ketanserin, established [11C]Cimbi-36 as the first successful 5-HT2A receptor agonist PET radioligand for use in the human brain. clinicaltrials.govnih.gov

Table 1: Preclinical and Clinical Validation of [11C]Cimbi-36

| Study Phase | Model | Key Findings | References |

| Preclinical | Pig | Brain uptake consistent with 5-HT2A receptor distribution; Binding blocked by ketanserin. | nru.dkku.dk |

| Preclinical | Non-human primate | Binding is quantifiable using kinetic modeling; Cerebellum is a suitable reference region; Binding reduced by ketanserin. | nih.gov |

| Clinical | Human | High brain uptake with distribution matching 5-HT2A receptor density; Validated as a selective 5-HT2A agonist radioligand. | clinicaltrials.govnih.gov |

Investigation as an Indicator of Serotonin Release In Vivo

A significant application of agonist PET radioligands is their potential to detect fluctuations in the levels of endogenous neurotransmitters. nih.govoup.com It is hypothesized that agonist radioligands are more sensitive to these changes compared to antagonist radioligands. nih.govoup.com Research has therefore focused on investigating whether [11C]Cimbi-36 binding is sensitive to acute changes in synaptic serotonin (5-HT) levels, which would make it a valuable tool for measuring 5-HT release in vivo. nih.govresearchgate.net

To test this, researchers have employed pharmacological challenges designed to increase synaptic 5-HT levels. oup.comresearchgate.net In one study involving healthy human volunteers, the administration of d-amphetamine resulted in a significant reduction in the binding potential (BPND) of [11C]Cimbi-36 in the frontal cortex. nih.gov This decrease in binding is consistent with the theory that increased endogenous 5-HT competes with the radioligand for binding to the 5-HT2A receptors. researchgate.netnih.gov

Similar findings were observed in non-human primates where the 5-HT releasing agent fenfluramine (B1217885) significantly decreased [11C]Cimbi-36 binding across most brain regions. oup.com A study in pigs that combined PET imaging with microdialysis—a technique to directly measure extracellular neurotransmitter levels—demonstrated a correlation between pharmacologically induced increases in interstitial 5-HT levels and the reduction in the [11C]Cimbi-36 PET signal. nih.gov These studies collectively provide strong evidence that [11C]Cimbi-36 binding is sensitive to synaptic 5-HT release, enabling the non-invasive evaluation of the human brain's serotonin system. nih.govresearchgate.netnih.gov

Table 2: Studies on [11C]Cimbi-36 Sensitivity to Serotonin Release

| Challenge Agent | Model | Effect on [11C]Cimbi-36 Binding | Conclusion | References |

| d-amphetamine | Human | 14 ± 13% reduction in frontal cortex binding potential (BPND). | Binding is sensitive to synaptic 5-HT release in the human brain. | researchgate.netnih.gov |

| Fenfluramine | Non-human primate | 26–62% decrease in binding potential values in most regions. | [11C]Cimbi-36 is sensitive to fenfluramine-induced 5-HT release. | oup.com |

| Fenfluramine, Escitalopram | Pig | Decline in binding correlated with increased extracellular 5-HT levels. | The PET signal correlates to changes in interstitial 5-HT brain levels. | nih.gov |

Future Directions and Emerging Research Avenues

Comparative Neuropharmacology with Other Novel Psychoactive Substances

Future research will increasingly focus on the comparative neuropharmacology of 25B-NB4OMe and other NPS, particularly its parent compound 2C-B and other members of the NBOMe family. researchgate.netnih.gov The N-benzyl moiety in NBOMe compounds is known to significantly increase affinity for serotonin (B10506) receptors compared to their 2C counterparts. nih.gov For instance, N-benzyl derivatives of 2C-B have demonstrated higher binding affinity than 2C-B itself. wikipedia.org

Studies have already shown that NBOMe compounds, including 25B-NBOMe, are potent agonists at the 5-HT2A receptor, which is believed to mediate their primary pharmacological effects. nih.gov In rodent models, 25B-NBOMe, 25C-NBOMe, and 25I-NBOMe induce head-twitch responses, a behavioral proxy for hallucinogenic effects, with much greater potency than their 2C analogs. researchgate.net However, in functional assays like calcium mobilization, NBOMe compounds have been found to be less potent than their 2C counterparts, despite their higher receptor affinity. researchgate.net

A key area of investigation will be to understand the nuances of these structure-activity relationships. For example, while the 2,4,5-trisubstituted phenyl ring is a common feature in both 2C and NBOMe series, the N-benzyl group introduces significant changes in pharmacological properties. nih.gov Comparative studies will also need to consider other receptor interactions. NBOMe compounds exhibit high affinity for adrenergic α1 receptors, which may contribute to their cardiovascular effects. wikipedia.org A systematic comparison of receptor-proximal β-arrestin 2 recruitment across different subclasses of NPS is also an area that requires further exploration. researchgate.net

Elucidation of Specific Isomer-Dependent Pharmacological and Metabolic Profiles

The pharmacological and metabolic profiles of 25B-NB4OMe can be significantly influenced by the specific positioning of the methoxy (B1213986) group on the N-benzyl ring. The "4OMe" in 25B-NB4OMe indicates that the methoxy group is at the 4-position of this ring. caymanchem.commzcloud.org It is crucial to differentiate this from other positional isomers, such as the 2-methoxy (NB2OMe) and 3-methoxy (NB3OMe) variants. researchgate.net

Future research must focus on elucidating the isomer-dependent differences in receptor binding affinities, functional activities, and metabolic pathways. For example, the addition of an ortho-methoxy (2-methoxy) group to the N-benzyl moiety has been shown to increase 5-HT2A receptor affinity. nih.gov How a methoxy group at the 4-position compares in this regard requires more detailed investigation.

Metabolic profiling of different isomers is also a critical research avenue. Studies on related NBOMe compounds have identified several biotransformation pathways, including hydroxylation, O-demethylation, N-dealkylation, and nitro reduction. nih.gov A 2024 study on the metabolic profiles of several NBOH and NBOMe compounds suggested that monohydroxylated and dehydrogenated metabolites could serve as key biomarkers. doi.org Understanding how the position of the methoxy group on the N-benzyl ring of 25B-NB4OMe influences its metabolism will be essential for both pharmacological and forensic purposes.

Development of Advanced In Vitro and In Vivo Experimental Models

To fully understand the pharmacological profile of 25B-NB4OMe, the development of more advanced experimental models is necessary. ontosight.ai In vitro studies are essential for assessing the compound's binding affinity and selectivity for its target receptors and for identifying potential off-target effects. ontosight.ai Techniques such as radioligand binding assays in cells transfected with specific human receptors (e.g., HEK 293 cells) and functional assays like calcium flux measurements are already in use and will continue to be refined. researchgate.net

In vivo studies in animal models are crucial for evaluating pharmacokinetic properties (absorption, distribution, metabolism, and excretion) and for assessing behavioral effects. ontosight.ai Rodent models have been instrumental in demonstrating the 5-HT2A-mediated head-twitch response induced by NBOMe compounds. researchgate.net Future in vivo research could explore more complex behavioral paradigms to better understand the compound's effects on cognition and mood.

Furthermore, the use of advanced neuroimaging techniques, such as positron emission tomography (PET), holds significant promise. The carbon-11 (B1219553) labeled version of 25B-NBOMe, known as [11C]Cimbi-36, has been validated as a PET radioligand for the 5-HT2A receptor. nih.govwikipedia.org This tool can provide a more functional marker of these receptors in the living brain and could even serve as an indicator of serotonin levels. wikipedia.org

Computational Chemistry and Molecular Modeling Approaches for Receptor Interaction Prediction

Computational chemistry and molecular modeling are becoming indispensable tools in modern drug research and can be applied to study 25B-NB4OMe. bioscipublisher.comfmhr.org These techniques, which include molecular docking, pharmacophore modeling, and quantitative structure-activity relationship (QSAR) analysis, can predict how the molecule interacts with its target receptors at an atomic level. fmhr.orgupc.edu

By creating detailed models of the 5-HT2A receptor, researchers can simulate the binding of 25B-NB4OMe and its isomers. This can help to explain the observed differences in affinity and efficacy. upc.edu Molecular dynamics simulations can further elucidate the stability of the ligand-receptor complex and the conformational changes that occur upon binding. bioscipublisher.com

These computational approaches can also be used to predict potential off-target effects by screening the compound against a wide range of other receptors and proteins. ontosight.ai As computational methods become more sophisticated, they will play an increasingly important role in guiding experimental research and accelerating our understanding of the molecular mechanisms of 25B-NB4OMe.

Research into Mechanisms of Neurotoxicity at the Cellular and Molecular Level

Emerging evidence suggests that NBOMe compounds may possess neurotoxic properties. wikipedia.org In vitro studies on the related compound 25C-NBOMe have shown it to be cytotoxic to neuronal cell lines, with a potency greater than methamphetamine in reducing cell viability. wikipedia.orgwikipedia.org The proposed mechanisms for this neurotoxicity involve the activation of the MAPK/ERK cascade and the inhibition of the Akt/PKB signaling pathway. wikipedia.orgwikipedia.org

Future research on 25B-NB4OMe should investigate its potential to induce similar neurotoxic effects. This would involve studies on various neuronal cell lines to assess cell viability, apoptosis, and changes in key signaling pathways. Investigating the role of oxidative stress and mitochondrial dysfunction, which are common mechanisms of drug-induced neurotoxicity, will also be crucial. nih.gov

In vivo studies will be necessary to determine if the in vitro findings translate to a living organism. This could involve examining markers of DNA damage and apoptosis in different brain regions of animals administered with 25B-NB4OMe. nih.gov Given that some NBOMe compounds have also been associated with cardiotoxicity, potentially through interaction with 5-HT2B receptors, this is another area that warrants investigation for 25B-NB4OMe. wikipedia.orgwikipedia.org

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for characterizing the purity and structural integrity of 25B-NB4OMe (hydrochloride)?

- Methodology : Use a combination of gas chromatography-mass spectrometry (GC-MS) with electron ionization (EI) for molecular fragmentation analysis and Fourier-transform infrared spectroscopy (FTIR-ATR) for functional group identification. For high-resolution mass analysis, HPLC-TOF (time-of-flight) is recommended to confirm molecular weight (416.74 g/mol for 25B-NB4OMe·HCl) and detect impurities .

- Critical Parameters :

- GC-MS: Use HP1-MS columns (100% dimethylpolysiloxane) with helium carrier gas (1.2 mL/min), temperature gradients (170°C to 325°C), and scan ranges of m/z 50–550 .

- FTIR: Scan range 4000–400 cm⁻¹, resolution 4 cm⁻¹ .

Q. How can researchers ensure the stability of 25B-NB4OMe (hydrochloride) in solution during experimental workflows?

- Best Practices : Prepare stock solutions in methanol at 1.0 mg/mL (free base equivalent) and store aliquots in sealed vials at -20°C. Avoid freeze-thaw cycles beyond three repetitions to prevent degradation .

- Validation : Monitor stability via HPLC-UV at 254 nm, comparing peak area consistency over time. Batch-specific certificates of analysis (COA) should confirm >98% purity .

Q. What receptor-binding assays are suitable for studying 25B-NB4OMe (hydrochloride)'s pharmacological activity?

- Approach : Use radioligand displacement assays targeting serotonin receptors (e.g., 5-HT2A/2C). Competitive binding studies with [³H]LSD or [³H]ketanserin in transfected HEK293 cells can quantify affinity (Ki) and potency (IC50) .

- Data Interpretation : Cross-validate results with functional assays (e.g., calcium flux or IP1 accumulation) to distinguish agonist/antagonist profiles and avoid false positives from non-specific binding .

Advanced Research Questions

Q. How can contradictions in reported 5-HT2A receptor affinity values for 25B-NB4OMe (hydrochloride) be resolved?

- Root Cause Analysis : Variability may arise from differences in assay conditions (e.g., cell line, buffer pH, or incubation time). For example, HEK293 vs. CHO cells may express differing receptor glycosylation patterns, altering ligand binding .

- Mitigation : Standardize protocols using reference agonists (e.g., DOI) and include internal controls. Perform Schild regression analysis to assess competitive antagonism and validate receptor specificity .

Q. What strategies are effective for chiral resolution and stereochemical analysis of 25B-NB4OMe (hydrochloride)?

- Chiral Chromatography : Use HPLC with chiral stationary phases (e.g., Chiralpak IA or IB) and mobile phases containing 0.1% diethylamine in hexane/isopropanol (90:10). Monitor enantiomeric excess (ee) via polarimetric detection .

- Stereochemical Confirmation : Pair chromatographic data with circular dichroism (CD) or X-ray crystallography to assign absolute configurations, particularly for metabolites .

Q. How do in vivo pharmacokinetic properties of 25B-NB4OMe (hydrochloride) correlate with in vitro metabolic stability data?

- Metabolic Profiling : Perform microsomal incubation assays (human/rat liver microsomes) with NADPH cofactor. Quantify parent compound depletion via LC-MS/MS and identify metabolites (e.g., O-demethylated or hydroxylated derivatives) .

- In Vivo Validation : Conduct rodent studies with plasma/tissue sampling at timed intervals. Use physiologically based pharmacokinetic (PBPK) modeling to predict bioavailability and blood-brain barrier penetration .

Q. What experimental designs address discrepancies in cytotoxicity data for 25B-NB4OMe (hydrochloride) across cell lines?

- Controlled Variables :

- Cell culture conditions (e.g., serum concentration, passage number).

- Assay endpoints (MTT vs. resazurin vs. ATP luminescence) .

Methodological Challenges

Q. How can researchers optimize synthetic routes for 25B-NB4OMe (hydrochloride) to improve yield and scalability?

- Synthetic Optimization :

- Use Buchwald-Hartwig coupling for N-benzylation of phenethylamine precursors.

- Purify intermediates via flash chromatography (silica gel, ethyl acetate/hexane gradient) to minimize byproducts .

Q. What analytical workflows are recommended for identifying and quantifying trace impurities in 25B-NB4OMe (hydrochloride)?

- Impurity Profiling :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.